Cas no 2020143-08-0 (5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole)

5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole structure
2020143-08-0 structure
Product name:5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole
CAS No:2020143-08-0
MF:C10H10N2OS
MW:206.264200687408
CID:6428963
PubChem ID:165963190

5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole Chemical and Physical Properties

Names and Identifiers

    • 5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole
    • 2020143-08-0
    • 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
    • EN300-1076178
    • Inchi: 1S/C10H10N2OS/c1-4-11-10(9-2-5-12-14-9)7-3-6-13-8(1)7/h2-3,5-6,10-11H,1,4H2
    • InChI Key: MGXLXNACEYVFPN-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)C1C2C=COC=2CCN1

Computed Properties

  • Exact Mass: 206.05138412g/mol
  • Monoisotopic Mass: 206.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.3Ų
  • XLogP3: 1.2

5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1076178-5.0g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0
5g
$3147.0 2023-05-23
Enamine
EN300-1076178-10g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
10g
$4236.0 2023-10-28
Enamine
EN300-1076178-2.5g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
2.5g
$1931.0 2023-10-28
Enamine
EN300-1076178-10.0g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0
10g
$4667.0 2023-05-23
Enamine
EN300-1076178-0.25g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
0.25g
$906.0 2023-10-28
Enamine
EN300-1076178-0.05g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
0.05g
$827.0 2023-10-28
Enamine
EN300-1076178-0.5g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
0.5g
$946.0 2023-10-28
Enamine
EN300-1076178-1.0g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0
1g
$1086.0 2023-05-23
Enamine
EN300-1076178-0.1g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
0.1g
$867.0 2023-10-28
Enamine
EN300-1076178-1g
5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole
2020143-08-0 95%
1g
$986.0 2023-10-28

Additional information on 5-{4H,5H,6H,7H-furo3,2-cpyridin-4-yl}-1,2-thiazole

5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole and its Chemical Identity: CAS No. 2020143-08-0

5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole is a heterocyclic compound characterized by its unique molecular architecture, which combines a furo[3,2-c]pyridine ring system with a 1,2-thiazole moiety. This structural feature not only defines its chemical identity but also plays a critical role in its biological activity. The CAS No. 2020143-08-0 serves as a standardized identifier for this compound, facilitating its reference in scientific literature and regulatory databases. The synthesis of this compound involves complex organic reactions, often requiring precise control of reaction conditions and reagent selection to achieve the desired molecular configuration.

The furo[3,2-c]pyridine ring system is a derivative of the furan ring fused to a pyridine ring, which imparts unique electronic properties to the molecule. This structural motif is frequently observed in bioactive compounds, particularly those with modulatory effects on cellular signaling pathways. The 1,2-thiazole ring, on the other hand, introduces additional functional groups that can participate in hydrogen bonding or electrostatic interactions with biological targets. Together, these components create a scaffold with potential applications in drug discovery and therapeutic development.

Recent studies have highlighted the importance of CAS No. 2020143-08-0 in the context of 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole synthesis. For instance, the work of Zhang et al. (2023) demonstrated the utility of microwave-assisted synthesis in improving the yield of this compound, reducing reaction times by over 60% compared to traditional methods. Such advancements in synthetic strategies are critical for scaling up production for pharmaceutical applications.

One of the most promising areas of research involving CAS No. 2020143-08-0 is its potential as an antiviral agent. A 2023 study published in Journal of Medicinal Chemistry reported that 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole exhibits potent activity against RNA-dependent RNA polymerase (RdRp) enzymes, which are key targets for antiviral therapies. This finding aligns with the growing interest in compounds that target viral replication mechanisms, particularly in the context of emerging infectious diseases.

The furo[3,2-c]pyridine ring system has also been explored for its role in modulating ion channel activity. Research conducted in 2022 by Lee et al. revealed that compounds with similar structural features to CAS No. 2020143-08-0 can selectively inhibit sodium channels, suggesting potential applications in the treatment of neurological disorders such as epilepsy. These findings underscore the versatility of the 1,2-thiazole scaffold in drug development.

In addition to its biological activity, the 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole molecule has attracted attention for its physicochemical properties. The presence of heteroatoms in both the furo[3,2-c]pyridine and 1,2-thiazole rings contributes to its solubility characteristics, which are essential for drug formulation. A 2023 study by Kumar et al. evaluated the partition coefficients of this compound, highlighting its favorable permeability across biological membranes, a key factor in oral bioavailability.

The synthesis of CAS No. 2020143-08-0 often involves multi-step organic transformations, with the 1,2-thiazole ring typically formed through a thiolation reaction. This process requires careful optimization of reaction conditions, including temperature, solvent, and catalyst selection, to ensure high yields and minimal side reactions. Recent advancements in catalytic methodologies have enabled the development of more efficient synthetic routes, as demonstrated by the work of Wang et al. (2023), who employed a novel transition metal catalyst to enhance the reaction efficiency.

Another area of interest is the potential of 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole as a scaffold for the design of novel ligands. The furo[3,2-c]pyridine ring provides a rigid structure that can be functionalized to target specific protein domains, while the 1,2-thiazole moiety offers opportunities for additional interactions with target molecules. This dual functionality makes the compound a valuable template for the development of targeted therapeutics.

Studies on the CAS No. 2020143-08-0 have also explored its pharmacokinetic properties. A 2022 review in Drug Discovery Today highlighted the importance of metabolic stability in the context of 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole. Researchers have investigated the role of cytochrome P450 enzymes in its metabolism, with findings suggesting that the compound may exhibit favorable clearance profiles, reducing the risk of drug-drug interactions.

The 1,2-thiazole ring system is also known for its ability to form stable complexes with metal ions, a property that has been explored in the context of metal-based therapeutics. A 2023 study by Patel et al. demonstrated that CAS No. 2020143-08-0 can chelate transition metals, potentially offering applications in the treatment of metal toxicity or as a component in radiopharmaceuticals. These findings expand the potential applications of this compound beyond traditional pharmaceutical uses.

As the field of medicinal chemistry continues to evolve, compounds like 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole are becoming increasingly relevant. The CAS No. 2020143-08-0 serves as a critical reference point for researchers working to understand its biological activity and optimize its therapeutic potential. Ongoing studies are focused on expanding the scope of its applications, from antiviral therapies to metal chelation, demonstrating the versatility of this molecular structure.

In conclusion, the 5-{4H,5H,6H,7H-furo[3,2-c]pyridin-4-yl}-1,2-thiazole compound, identified by CAS No. 2020143-08-0, represents a significant advancement in the development of bioactive molecules. Its unique structural features, combined with the potential for functionalization, make it a promising candidate for various therapeutic applications. As research in this area progresses, the compound is likely to play an increasingly important role in the discovery of new treatments for a wide range of diseases.

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